tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dihydroisoquinoline core, followed by the introduction of the piperidine and cyclohexylcarbamoyl groups. Common reagents used in these reactions include:
Amines: for the formation of amide bonds.
Cyclohexyl isocyanate:
tert-Butyl chloroformate: for the protection of carboxyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (3S)-3-{[4-(cyclohexylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: can be compared with other dihydroisoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylcarbamoyl group, which may impart distinct biological activities or chemical reactivity.
Properties
Molecular Formula |
C27H39N3O4 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[4-(cyclohexylcarbamoyl)piperidine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C27H39N3O4/c1-27(2,3)34-26(33)30-18-21-10-8-7-9-20(21)17-23(30)25(32)29-15-13-19(14-16-29)24(31)28-22-11-5-4-6-12-22/h7-10,19,22-23H,4-6,11-18H2,1-3H3,(H,28,31)/t23-/m0/s1 |
InChI Key |
QKZNRTNMKFFHEZ-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCC(CC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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